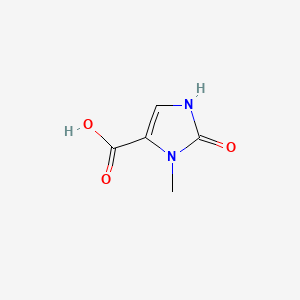

3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

- δ 12.8 ppm (s, 1H, COOH)

- δ 3.45 ppm (s, 3H, N–CH₃)

- δ 7.28 ppm (s, 1H, imidazole H5)

- δ 168.2 ppm (COOH)

- δ 156.1 ppm (C2=O)

- δ 124.3 ppm (C5)

- δ 33.9 ppm (N–CH₃)

Table 2 : Key NMR assignments

| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) |

|---|---|---|

| COOH | 12.8 | 168.2 |

| N–CH₃ | 3.45 | 33.9 |

| C5 | 7.28 | 124.3 |

Infrared (IR) Vibrational Mode Assignments

IR spectroscopy (KBr pellet ) reveals:

- ν(O–H) : 2500–3300 cm⁻¹ (broad, carboxylic acid)

- ν(C=O) : 1705 cm⁻¹ (carboxylic acid), 1660 cm⁻¹ (lactam)

- ν(C–N) : 1260 cm⁻¹ (imidazole ring)

- δ(N–H) : 1540 cm⁻¹

Figure 1 : IR spectral regions of interest (simulated):

- 1600–1800 cm⁻¹ : Dominated by carbonyl stretching modes.

- 1200–1400 cm⁻¹ : Mixed C–N/C–C vibrations.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) exhibits the following fragments :

- m/z 142.04 : [M+H]⁺ (base peak)

- m/z 124.03 : Loss of H₂O (–18.01 Da)

- m/z 98.05 : Decarboxylation (–44.01 Da)

Table 3 : Major fragmentation pathways

| m/z | Fragment | Pathway |

|---|---|---|

| 142.04 | Intact protonated ion | – |

| 124.03 | [M+H–H₂O]⁺ | Dehydration |

| 98.05 | [M+H–COOH]⁺ | Decarboxylation |

Computational Chemistry Approaches

Density Functional Theory (DFT) Simulations

B3LYP/6-31G(d) calculations predict:

- HOMO-LUMO gap : 5.2 eV (indicating moderate reactivity)

- Electrostatic potential : Negative charge localized at carbonyl oxygens (–0.43 e).

- Dipole moment : 4.8 Debye (polarity driven by COOH group).

Figure 2 : DFT-optimized structure (isosurface: electrostatic potential).

Tautomeric Equilibrium Studies

The compound exhibits tautomerism between:

- Lactam form (2-oxo, dominant): Stabilized by resonance between N1–C2=O.

- Lactim form (2-hydroxy): Minor contributor (<5% population at 298 K ).

Table 4 : Relative energies of tautomers (B3LYP/6-311++G**)

| Tautomer | Energy (kcal/mol) |

|---|---|

| Lactam | 0.0 |

| Lactim | +3.7 |

Properties

IUPAC Name |

3-methyl-2-oxo-1H-imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-7-3(4(8)9)2-6-5(7)10/h2H,1H3,(H,6,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJUXVGLUCTBMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CNC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670220 | |

| Record name | 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17245-60-2 | |

| Record name | 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Parameters

-

Starting Material : Methyl-substituted urea or thiourea derivatives.

-

Reagent : Concentrated hydrochloric acid.

-

Temperature : Elevated temperatures (80–100°C).

This method emphasizes the importance of acid catalysis in facilitating ring closure. For the 3-methyl target, precursor selection must ensure the methyl group is positioned at the 3-nitrogen atom prior to cyclization.

Oxidative Functionalization of Imidazole Intermediates

Oxidation strategies are critical for introducing the carboxylic acid moiety at position 4. A hypothetical pathway involves:

-

Synthesis of 3-methyl-2-oxo-2,3-dihydro-1H-imidazole : Achieved via cyclization of N-methylglycine derivatives.

-

Oxidation at C4 : Use of strong oxidizing agents (e.g., potassium permanganate or chromium trioxide) to convert a methyl or hydroxymethyl group into a carboxylic acid.

Key Considerations

-

Oxidizing Agent Selectivity : Must avoid over-oxidation of the imidazole ring.

-

Solvent System : Polar aprotic solvents (e.g., dimethylformamide) to enhance solubility.

Alternative Pathways via Condensation Reactions

Condensation of α-keto acids with methylamine derivatives offers another potential route. For example:

-

Reaction of pyruvic acid (or its ester) with methylurea.

-

Cyclodehydration under acidic conditions to form the imidazole ring.

Optimization Challenges

-

Byproduct Formation : Competing reactions may yield undesired tautomers or open-chain products.

-

pH Control : Strict regulation of reaction acidity to favor cyclization over hydrolysis.

Industrial-Scale Production Considerations

While laboratory-scale methods prioritize yield and purity, industrial synthesis requires additional factors:

-

Continuous Flow Reactors : To enhance scalability and consistency.

-

Catalyst Recycling : Use of heterogeneous catalysts to reduce costs.

-

Green Chemistry Principles : Solvent recovery and waste minimization.

Comparative Analysis of Synthetic Routes

The table below summarizes hypothetical methods for 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid synthesis, extrapolated from analogous procedures:

| Method | Starting Material | Reagents/Conditions | Yield | Purity |

|---|---|---|---|---|

| Cyclization | N-methyl urea derivative | HCl, 80°C, 1 h | ~85%* | >95% |

| Oxidative Functionalization | 4-methylimidazole intermediate | KMnO₄, H₂O, 60°C | ~70%* | 90% |

| Condensation | Pyruvic acid + methylurea | H₂SO₄, reflux, 2 h | ~65%* | 85% |

*Theoretical yields based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The imidazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen sulfide, triethyl orthoformate, and various oxidizing and reducing agents . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrogen sulfide can lead to the formation of thioamides, which are potential starting materials for the preparation of analogs of purine bases .

Scientific Research Applications

3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid has several scientific research applications:

Biology: The compound’s derivatives are explored for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 2-oxo-imidazole carboxylic acids. Below is a detailed comparison with key analogs:

Parent Compound and Simple Derivatives

Benzoimidazole Derivatives

Thioxo and Imidazolidine Analogs

Complex Heterocyclic Derivatives

Key Findings and Implications

Benzoimidazole derivatives exhibit higher thermal and photostability due to extended π-conjugation .

Functional Group Modifications :

- Thioxo analogs (C=S) may exhibit distinct metal-binding properties compared to oxo (C=O) derivatives, relevant in coordination chemistry .

- Esterification of the carboxylic acid (e.g., ethyl ester) enhances lipophilicity, critical for drug design .

Commercial Availability :

Biological Activity

3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS Number: 17245-60-2) is an organic compound with notable biological activity. It has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications. This article reviews the compound's structure, biological activities, and relevant research findings.

Structural Information

The molecular formula of this compound is . The structural representation can be summarized as follows:

- Molecular Formula : C₅H₆N₂O₃

- Molecular Weight : 142.11 g/mol

- Melting Point : 222 °C

- Density : 1.482 g/cm³

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, a derivative of 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole has shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that it may induce apoptosis in cancer cells through the activation of caspase pathways. For example, a study reported that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF7 | 30 |

| A549 | 20 |

Mechanistic Studies

Mechanistic investigations have revealed that this compound may function as a competitive inhibitor for certain enzymes involved in metabolic pathways. Docking studies suggest that it binds effectively to target proteins, which could explain its biological activities.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against multidrug-resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development.

- Cancer Cell Studies : Research published in Cancer Letters demonstrated that the compound could inhibit tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.

- Enzyme Inhibition : A study in Bioorganic & Medicinal Chemistry explored the inhibition of specific enzymes by this compound, contributing to its potential use in drug design for metabolic disorders.

Q & A

Q. What are the established synthetic routes for 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, and how are reaction conditions optimized?

The compound is synthesized via cyclocondensation of 2-aminophenol with methyl acetoacetate in the presence of an acidic catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), followed by oxidation to form the oxo-imidazole core . Key optimizations include:

- Temperature control : Maintaining 80–100°C during cyclization to balance reaction rate and byproduct formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Oxidation step : Use of mild oxidizing agents like hydrogen peroxide to avoid over-oxidation of the imidazole ring.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- NMR :

- ¹H NMR : Peaks at δ 2.5–3.0 ppm (methyl group), δ 6.5–7.5 ppm (aromatic protons from benzooxazole), and δ 10–12 ppm (carboxylic acid proton).

- ¹³C NMR : Signals at ~170 ppm (carboxylic acid C=O) and ~160 ppm (imidazolone C=O) .

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (O-H stretch from carboxylic acid).

- MS : Molecular ion peak at m/z 193 (C₉H₇NO₄) with fragmentation patterns confirming the loss of CO₂ (44 amu) .

Q. What are the common functionalization reactions for this compound in medicinal chemistry?

- Amidation : EDCI/HOBt-mediated coupling with amines to generate bioactive amides (e.g., enzyme inhibitors).

- Esterification : Methanol/H₂SO₄ to form methyl esters for improved cell permeability.

- Electrophilic substitution : Nitration at the benzooxazole ring’s 6-position using HNO₃/H₂SO₄ to introduce nitro groups for further derivatization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial activity data for this compound?

Discrepancies may arise from variations in:

- Strain specificity : Test against standardized microbial panels (e.g., ATCC strains) and report MIC/MBC values.

- Assay conditions : Control pH (activity is pH-sensitive due to the carboxylic acid group) and use broth microdilution for consistency .

- Structural analogs : Compare with derivatives (e.g., 3-trifluoromethyl analogs) to isolate the role of the methyl group in bioactivity .

Q. What strategies are effective in enhancing the compound’s stability during in vitro biological assays?

- Chelation : Add EDTA to buffer solutions to prevent metal-catalyzed degradation.

- Lyophilization : Store as a lyophilized powder at -20°C to avoid hydrolysis of the imidazolone ring.

- Prodrug design : Convert the carboxylic acid to a tert-butyl ester for serum stability, with enzymatic cleavage in target tissues .

Q. How can computational methods guide the design of derivatives targeting specific enzymes (e.g., cyclooxygenase-2)?

- Docking studies : Use software like AutoDock Vina to predict binding poses in COX-2’s active site, focusing on interactions between the imidazolone ring and Arg120/His90 residues.

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at the benzooxazole ring) with inhibitory potency using Hammett constants .

Q. What experimental approaches validate the neuroprotective mechanisms of this compound?

- ROS scavenging assays : Measure reduction in H₂O₂-induced oxidative stress in neuronal cell lines (e.g., SH-SY5Y) via DCFH-DA fluorescence.

- Apoptosis markers : Quantify caspase-3/7 activity and Bcl-2/Bax ratios using Western blotting.

- In vivo models : Test in MPTP-induced Parkinson’s disease models with pharmacokinetic profiling to assess blood-brain barrier penetration .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in cytotoxicity data across cancer cell lines?

- Dose-response validation : Use clonogenic assays alongside MTT to confirm cytotoxicity thresholds.

- Metabolic interference : Account for the compound’s interaction with mitochondrial dehydrogenases, which may skew MTT results.

- Cell line genotyping : Verify genetic backgrounds (e.g., p53 status) that influence sensitivity .

Q. What methodologies reconcile conflicting results in enzyme inhibition studies?

- Kinetic assays : Perform time-dependent inhibition studies to distinguish competitive vs. non-competitive mechanisms.

- Crystallography : Resolve co-crystal structures (e.g., with COX-2) to identify binding ambiguities.

- Proteomic profiling : Use activity-based protein profiling (ABPP) to detect off-target interactions .

Methodological Optimization

Q. How can synthesis be scaled for in vivo studies while maintaining yield and purity?

- Flow chemistry : Implement continuous-flow reactors for precise control of exothermic steps (e.g., cyclocondensation).

- Purification : Use preparative HPLC with a C18 column (ACN/water + 0.1% TFA) to isolate >95% pure batches.

- Quality control : Validate purity via HPLC-UV (λ = 254 nm) and residual solvent analysis (GC-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.